molecular formula C11H14F2O2 B13327872 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one

2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one

Katalognummer: B13327872
Molekulargewicht: 216.22 g/mol
InChI-Schlüssel: LHVJSIOIOGFFDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one is a chemical compound with the molecular formula C11H14F2O2 and a molecular weight of 216.22 g/mol This compound is characterized by its spirocyclic structure, which consists of two rings connected through a single atom, creating a unique three-dimensional shape

Vorbereitungsmethoden

The synthesis of 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a spiro[4.4]nonane derivative with difluoroacetic anhydride under controlled conditions . The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The difluoroacetyl group is known to enhance the compound’s binding affinity to these targets, thereby increasing its potency. The spirocyclic structure also contributes to the compound’s stability and bioavailability, making it an attractive candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

2-(2,2-Difluoroacetyl)spiro[4.4]nonan-1-one can be compared with other spirocyclic compounds, such as:

    Spiro[4.4]nonane: Lacks the difluoroacetyl group, resulting in different chemical reactivity and biological activity.

    Spiro[4.5]decane: Contains an additional carbon atom in the ring system, leading to variations in its physical and chemical properties.

    Spiro[4.4]nonan-1-ol:

The uniqueness of this compound lies in its combination of the spirocyclic structure and the difluoroacetyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H14F2O2

Molekulargewicht

216.22 g/mol

IUPAC-Name

3-(2,2-difluoroacetyl)spiro[4.4]nonan-4-one

InChI

InChI=1S/C11H14F2O2/c12-10(13)8(14)7-3-6-11(9(7)15)4-1-2-5-11/h7,10H,1-6H2

InChI-Schlüssel

LHVJSIOIOGFFDT-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C1)CCC(C2=O)C(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.